Product packaging for 1-(Trimethylsilyl)hexa-1,4-dien-3-ol(Cat. No.:CAS No. 81256-00-0)

1-(Trimethylsilyl)hexa-1,4-dien-3-ol

Cat. No.: B14428619
CAS No.: 81256-00-0
M. Wt: 170.32 g/mol
InChI Key: DQLANNWFSZMJRQ-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hexa-1,4-dien-3-ol is a specialized organosilicon building block of significant value in synthetic organic chemistry. Its structure features a trimethylsilyl (TMS) group protecting a hydroxyl functionality on a conjugated diene system. This configuration makes it a versatile intermediate, particularly as a silyl dienol ether for use in Mukaiyama aldol and related nucleophilic addition reactions source . The TMS group enhances the nucleophilicity of the enolate system, allowing for regioselective reactions with a variety of electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds source . This compound is instrumental for constructing complex molecular architectures found in natural products and pharmaceuticals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, as organosilicon compounds can be moisture-sensitive and may pose specific hazards source .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18OSi B14428619 1-(Trimethylsilyl)hexa-1,4-dien-3-ol CAS No. 81256-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81256-00-0

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

1-trimethylsilylhexa-1,4-dien-3-ol

InChI

InChI=1S/C9H18OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-10H,1-4H3

InChI Key

DQLANNWFSZMJRQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C=C[Si](C)(C)C)O

Origin of Product

United States

Iii. Reactivity and Mechanistic Investigations of 1 Trimethylsilyl Hexa 1,4 Dien 3 Ol

Role of the Trimethylsilyl (B98337) Group in Directing Reactivity and Regioselectivity

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a sterically bulky and chemically robust functional group that significantly influences the reactivity and selectivity of reactions involving 1-(trimethylsilyl)hexa-1,4-dien-3-ol. Its primary roles are twofold: exerting steric hindrance and providing electronic stabilization, which together can direct the regiochemical and stereochemical outcome of chemical transformations.

Steric Effects: The large molecular volume of the TMS group can physically block or hinder the approach of reagents from one side of the molecule. In reactions such as epoxidations, hydrogenations, or cycloadditions, the TMS group can force the incoming reactant to attack from the less hindered face of the dienol system, leading to high levels of diastereoselectivity. This steric control is a common strategy in organic synthesis to construct specific stereoisomers.

Electronic Effects: The silicon atom in the TMS group can stabilize a positive charge on an adjacent carbon atom (a β-carbocation) through a phenomenon known as the β-silyl effect or silicon hyperconjugation. This effect is crucial in directing the regioselectivity of electrophilic attacks on the double bond. An electrophile will preferentially add to the carbon atom distal to the silyl (B83357) group, so that the resulting carbocationic intermediate forms at the carbon beta to the silicon, thereby benefiting from its stabilizing influence. Furthermore, the TMS group can have an inductive effect that influences the electron density of the π-system, which can affect reaction rates and selectivity. In some cyclization reactions, the TMS group has been shown to dictate the regioselectivity, guiding the formation of specific ring structures.

Table 1: Influence of the Trimethylsilyl Group on Reaction Selectivity
EffectDescriptionConsequence for Reactivity
Steric HindranceThe large size of the TMS group blocks one face of the molecule.Directs incoming reagents to the less hindered face, controlling stereoselectivity.
β-Silyl EffectStabilization of a positive charge on a β-carbon atom through hyperconjugation.Directs electrophilic addition to ensure the carbocation forms at the β-position, controlling regioselectivity.
Inductive EffectThe electropositive nature of silicon influences the electron density of the adjacent π-system.Can modify the reactivity of the double bond and influence reaction rates.

C-Si Bond Cleavage Reactions in Silyl-Dienols

The carbon-silicon (C-Si) bond in silyl-dienols like this compound is relatively stable but can be selectively cleaved under specific conditions. This cleavage is a powerful tool in organic synthesis, as it allows for the transformation of the silyl group into other functional groups, effectively using the silane (B1218182) as a masked carbanion or another reactive species.

Palladium catalysis is a cornerstone of modern organic synthesis, and it is highly effective in mediating the cleavage of C-Si bonds for subsequent functionalization. In the context of vinylic or allylic silanes, palladium catalysts can facilitate cross-coupling reactions where the silyl group is replaced by various organic fragments. This transformation is a key step in many synthetic pathways.

The general mechanism for these reactions often involves the oxidative addition of a palladium(0) species to an organohalide or triflate, followed by a transmetalation-like step where the organosilyl compound transfers its organic group to the palladium center, cleaving the C-Si bond. Reductive elimination then yields the final coupled product and regenerates the palladium(0) catalyst. While specific studies on this compound are not extensively detailed, the reactivity patterns of similar vinyl and allylic silanes in palladium-catalyzed reactions, such as the Hiyama coupling, are well-established. These reactions are known to be tolerant of various functional groups, making them highly versatile.

Beyond palladium, other transition metals are capable of mediating C-Si bond activation and cleavage, although this area is less explored compared to palladium. Metals such as rhodium, ruthenium, copper, and nickel can participate in catalytic cycles that involve C-Si bond cleavage. The activation of the C-Si bond can be enhanced by increasing the coordination number of the silicon atom. For instance, the formation of hypercoordinate silicon species, such as penta- or hexa-coordinate silicates, increases the electron density on the carbon atom of the C-Si bond, making it more susceptible to cleavage by electrophiles, including transition metal centers. These methods provide alternative pathways for the functionalization of organosilanes, sometimes offering complementary reactivity and selectivity to palladium-catalyzed processes.

The C-Si bond can also be cleaved without the use of transition metals, through either nucleophilic or electrophilic pathways. These desilylation processes are fundamental reactions for organosilanes.

Nucleophilic Desilylation: This process involves the attack of a nucleophile on the silicon atom. Fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF) are particularly effective for this purpose due to the high strength of the silicon-fluoride bond that is formed. The attack of the fluoride ion on the silicon center can form a pentacoordinate intermediate, which weakens the C-Si bond and facilitates its cleavage. This cleavage typically results in the formation of a carbanion, which can then be protonated by a solvent or quenched with an electrophile.

Electrophilic Desilylation: In this pathway, an electrophile attacks the carbon atom of the C-Si bond. The most common form of this reaction is protodesilylation, where a proton source (e.g., a Brønsted acid like hydrochloric acid or trifluoroacetic acid) cleaves the bond, replacing the silyl group with a hydrogen atom. The reaction is driven by the stability of the leaving silyl cation, which is typically trapped by a counterion or solvent. Lewis acids can also act as electrophiles to promote C-Si bond cleavage.

Table 2: Comparison of Desilylation Processes for Silyl-Dienols
ProcessTypical ReagentsMechanismOutcome
Nucleophilic DesilylationTBAF, CsF, KFNucleophilic attack on the silicon atom, often forming a pentacoordinate intermediate.Formation of a carbanion intermediate, which is typically protonated.
Electrophilic Desilylation (Protodesilylation)HCl, TFA, H₂SO₄Electrophilic attack (e.g., by H⁺) on the carbon atom of the C-Si bond.Replacement of the silyl group with a hydrogen atom.

Rearrangement Reactions Involving the Dienol Moiety

The 1,4-dienol scaffold of the title compound is predisposed to undergo certain types of rearrangement reactions, particularly sigmatropic rearrangements, which can lead to the formation of thermodynamically more stable isomers.

A significant reaction pathway for 1,4-dienols is the 2-oxonia Cope rearrangement, a-sigmatropic shift that isomerizes the 1,4-dienol structure into a conjugated 1,3-dienol. This reaction is typically acid-catalyzed and proceeds through an oxonium ion intermediate. The rearrangement is thermodynamically driven by the formation of a more stable, conjugated π-system in the product.

Research has demonstrated an indium-mediated version of this rearrangement. In this procedure, a 1,4-dienol can be exposed to a Lewis acid such as indium triflate, which facilitates the isomerization to the corresponding 1,3-dienol. This transformation has been shown to have a moderate to good substrate scope. Notably, a trimethylsilyl-protected alkynyl-1,4-dienol was successfully converted to its 1,3-diene isomer in good yield, demonstrating the compatibility of the TMS group with these reaction conditions. This indicates that this compound is a viable substrate for this synthetically useful rearrangement, providing a pathway to conjugated silyl-1,3-dienols.

Table 3: Substrate Scope of the Indium-Mediated 2-Oxonia Cope Rearrangement of 1,4-Dienols
Substrate (1,4-Dienol)Product (1,3-Dienol)Yield (%)
Aryl-substituted (e.g., Phenyl)Corresponding aryl-1,3-dienolGood
Bromoaryl-substitutedCorresponding bromoaryl-1,3-dienolGood
Alkyl-substituted (e.g., Cyclohexyl)Corresponding alkyl-1,3-dienolGood
TMS-alkynyl-substitutedCorresponding TMS-alkynyl-1,3-dienolGood
4-Methoxyaryl-substitutedDesired product not obtainedLow/None

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
Tetrabutylammonium fluoride (TBAF)
Indium triflate
Hydrochloric acid
Trifluoroacetic acid

Claisen-Type Rearrangements and Silyl-Substituted Systems

The presence of an allylic alcohol moiety in this compound makes it a suitable precursor for Claisen-type rearrangements, most notably the Ireland-Claisen rearrangement. chem-station.comwikipedia.org This powerful carbon-carbon bond-forming reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allylic ester derivative, specifically a silyl ketene (B1206846) acetal (B89532), to form a γ,δ-unsaturated carboxylic acid. chem-station.comlibretexts.org

The process begins with the conversion of the allylic alcohol to a corresponding ester, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is then "trapped" with a chlorosilane, such as chlorotrimethylsilane, to generate a ketene silyl acetal. wikipedia.org The geometry of this silyl ketene acetal is crucial, as it dictates the stereochemical outcome of the rearrangement. The subsequent concerted, pericyclic rearrangement proceeds through a highly ordered, six-membered chair-like transition state. chem-station.compitt.edu

A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate silyl ketene acetal. pitt.edupitt.edu The choice of solvent during the enolization step can influence whether the E- or Z-silyl ketene acetal is formed, which in turn allows for predictable control over the diastereoselectivity of the final product. pitt.edupitt.edu

Formation of (E)-Silyl Ketene Acetal: Using a solvent system containing hexamethylphosphoramide (B148902) (HMPA) typically favors the formation of the thermodynamic (E)-lithium enolate, leading to the (Z)-silyl ketene acetal. pitt.edu

Formation of (Z)-Silyl Ketene Acetal: In a purely ethereal solvent like tetrahydrofuran (B95107) (THF), the kinetic (Z)-lithium enolate is preferentially formed, which upon silylation gives the (E)-silyl ketene acetal. pitt.edu

The trimethylsilyl group on the dienol substrate can exert significant steric and electronic influence on the reaction, potentially affecting the rate and selectivity of the rearrangement.

Silyl Ketene Acetal GeometryTransition State ModelRelative Stereochemistry of Product
E-isomerChair-like, equatorial substituentanti
Z-isomerChair-like, axial substituentsyn

Other Pericyclic Rearrangements of Silyl-Dienols

Beyond the Claisen rearrangement, the 1,5-diene scaffold inherent in this compound is amenable to other pericyclic reactions, such as the Cope rearrangement and various electrocyclic reactions.

The Cope rearrangement is a thermally induced, uncatalyzed rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org Given the structure of the title compound, a variation known as the oxy-Cope rearrangement is particularly relevant. organic-chemistry.org In this process, the hydroxyl group at the C-3 position allows the initial rearrangement product, an enol, to tautomerize to a stable ketone. This tautomerization provides a strong thermodynamic driving force, often allowing the reaction to proceed under milder conditions than the parent Cope rearrangement. organic-chemistry.org Deprotonation of the alcohol to form an alkoxide prior to heating dramatically accelerates the reaction (the anionic oxy-Cope rearrangement), with rate enhancements reported to be as high as 1010 to 1017. organic-chemistry.org The reaction is highly stereospecific and proceeds through a concerted, chair-like transition state, similar to the Claisen rearrangement. wikipedia.org

Electrocyclic reactions are another class of pericyclic transformations that involve the interconversion of a conjugated π-system and a cyclic compound. amazonaws.comlibretexts.org A conjugated diene can undergo a thermally or photochemically induced ring closure to form a cyclobutene (B1205218). masterorganicchemistry.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. amazonaws.com

Thermal Conditions: Under heating, a 4π-electron system like a conjugated diene undergoes a conrotatory ring closure (where the termini of the diene rotate in the same direction). masterorganicchemistry.com

Photochemical Conditions: Upon irradiation with UV light, the reaction proceeds via a disrotatory ring closure (where the termini rotate in opposite directions). masterorganicchemistry.com

The reverse reaction, the electrocyclic ring-opening of a cyclobutene derivative to a diene, also follows these stereochemical rules. masterorganicchemistry.com The presence of the silyl group in this compound can influence the stability of the diene and the transition state, thereby affecting the equilibrium and rate of such reactions. wikipedia.org

Addition Reactions to the Alkene and Alcohol Functionalities of Silyl-Dienols

The double bonds and the alcohol group in this compound are sites for various addition reactions, enabling further functionalization of the molecule.

Hydroelementation Reactions (e.g., Hydroboration, Hydroalumination)

Hydroelementation involves the addition of an element-hydrogen bond across a double bond. For a substrate like this compound, hydroboration and hydroalumination are particularly useful transformations.

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. The addition of a borane (B79455) reagent (e.g., borane-THF complex) across a double bond is typically regioselective, with the boron atom adding to the less substituted carbon. The stereochemistry is a syn-addition. The resulting organoborane can then be oxidized (e.g., with hydrogen peroxide and sodium hydroxide) to replace the boron with a hydroxyl group. In an allylic alcohol, the existing hydroxyl group can direct the hydroboration to the same face of the molecule.

Hydroalumination involves the addition of an Al-H bond, typically using reagents like diisobutylaluminium hydride (DIBAL-H). wikipedia.org The reaction is a stereospecific syn-addition. For alkynes, hydroalumination with DIBAL-H generally results in cis-alkenylalanes. wikipedia.org The regioselectivity is influenced by steric and electronic factors, with the aluminum adding to the less sterically hindered carbon of the double bond. wikipedia.org

ReactionReagentKey FeaturesPotential Product Type
Hydroboration-Oxidation1. BH3-THF 2. H2O2, NaOHAnti-Markovnikov hydration; syn-addition; OH-directing effectsDiol or Triol
HydroaluminationDIBAL-Hsyn-addition; produces alkenylalanesSaturated or functionalized alcohol

Cycloaddition Reactions (e.g., Diels-Alder, [4+2] Cycloadditions)

The conjugated diene portion of this compound can participate as the 4π-component in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (a 2π-component) to form a six-membered ring. ncn.gov.pl

The reactivity of the diene is influenced by its conformation and the electronic nature of its substituents. For the reaction to occur, the diene must be able to adopt an s-cis conformation. The trimethylsilyl group, being electron-donating by hyperconjugation, and the hydroxyl group can increase the electron density of the diene system, enhancing its reactivity towards electron-deficient dienophiles. These substituents also play a crucial role in controlling the regioselectivity and stereoselectivity of the cycloaddition. For instance, N-heterocyclic carbene-catalyzed [4+2] cycloadditions between silyl dienol ethers and α,β-unsaturated acid fluorides have been shown to produce cyclohexadienes with excellent diastereocontrol. acs.org

Besides the classic [4+2] cycloaddition, silylated dienes can participate in other modes of cycloaddition. For example, palladium-catalyzed [4+1] cycloaddition with silylboronic esters can yield silacyclopent-3-enes. acs.org Formal [4+1] cycloadditions of photogenerated siloxycarbenes with electrophilic dienes have also been reported to form functionalized cyclopentenes. acs.orgnih.gov

Cycloaddition TypeReactant PartnerCatalyst/ConditionsProduct Type
[4+2] Diels-AlderElectron-deficient alkene/alkyneThermal or Lewis AcidSubstituted cyclohexene
[4+1] CycloadditionSilylene equivalentPalladium catalystSilacyclopentene
[4+1] Formal CycloadditionSiloxycarbenePhotochemicalFunctionalized cyclopentene

Stereoselective Epoxidation and Dihydroxylation Reactions

The alkene moieties in this compound, particularly the one allylic to the alcohol, are prime targets for stereoselective oxidation reactions such as epoxidation and dihydroxylation.

Asymmetric epoxidation of allylic alcohols is a highly developed and reliable method for creating chiral epoxy alcohols, which are versatile synthetic intermediates. mdpi.com The Sharpless asymmetric epoxidation is a premier example, utilizing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). libretexts.org The key to this reaction's success is the coordination of the substrate's allylic alcohol to the chiral titanium catalyst, which directs the delivery of the oxygen atom to one specific face of the double bond. wikipedia.org The choice of (+)-DET or (-)-DET ligand predictably determines the absolute stereochemistry of the resulting epoxide. libretexts.org This reaction is known for its high degree of enantioselectivity (often >90% ee) across a wide range of allylic alcohol substrates. jrchen-group.com

Dihydroxylation reactions introduce two hydroxyl groups across a double bond. Asymmetric dihydroxylation, developed by Sharpless, uses osmium tetroxide as the catalyst in conjunction with chiral cinchona alkaloid-derived ligands (e.g., (DHQ)₂-PHAL and (DHQD)₂-PHAL) to achieve high enantioselectivity. This reaction can also be influenced by the presence of a nearby hydroxyl group, which can lead to substrate-controlled diastereoselectivity.

ReactionTypical ReagentsKey FeatureProduct
Sharpless Asymmetric EpoxidationTi(OiPr)4, (+)- or (-)-DET, TBHPHighly enantioselective, directed by allylic OHChiral Epoxy Alcohol
Sharpless Asymmetric DihydroxylationOsO4 (cat.), chiral ligand, NMOHighly enantioselective syn-dihydroxylationChiral Triol

Mechanistic Insights into Transformations of this compound

The reactivity of this compound is governed by a combination of factors including orbital symmetry, transition state geometries, and the electronic and steric effects of its functional groups.

The pericyclic reactions discussed (Claisen, Cope, electrocyclizations) are concerted processes, meaning bond-making and bond-breaking occur simultaneously without the formation of a discrete intermediate. weebly.comlibretexts.org Their stereochemical outcomes are reliably predicted by the principles of orbital symmetry conservation. stereoelectronics.org The rsc.orgrsc.org-sigmatropic rearrangements (Claisen and Cope) proceed through highly ordered, six-membered chair-like transition states. The substituents on the 1,5-diene framework preferentially occupy equatorial positions in this transition state to minimize steric strain, a factor that is fundamental to the high degree of stereoselectivity observed in these reactions. chem-station.comwikipedia.org

In addition reactions, the trimethylsilyl group and the hydroxyl group are key control elements. The silyl group, being large, exerts significant steric hindrance, directing incoming reagents to the opposite face of the molecule. Electronically, as a β-silyl group, it can stabilize a developing positive charge on the α-carbon (the β-silyl effect), which can influence the regiochemistry of electrophilic additions. The allylic hydroxyl group is a powerful directing group, particularly in metal-catalyzed reactions like Sharpless epoxidation or certain hydroborations. wikipedia.org It coordinates to the metal center, holding the reagent complex on one face of the molecule and ensuring highly diastereoselective bond formation.

In cycloaddition reactions, the mechanism can be either concerted or stepwise, depending on the specific reactants and conditions. acs.org For example, while the Diels-Alder reaction is typically a concerted process, some metal-catalyzed cycloadditions may proceed through stepwise pathways involving organometallic intermediates. nih.gov Understanding these mechanistic nuances is critical for predicting and controlling the structure and stereochemistry of the complex products that can be synthesized from silyl-dienol precursors.

Kinetic and Thermodynamic Considerations in Silyl-Dienol Reactions

In the absence of specific studies on this compound, the behavior of similar silyl dienol ethers in reactions can provide a generalized framework. Typically, reactions involving such compounds can be governed by either kinetic or thermodynamic control, leading to different product distributions based on the reaction conditions.

Kinetic control is favored at lower temperatures, where the reaction is irreversible, and the major product is the one that is formed fastest. This is because the available energy is only sufficient to overcome the lowest activation energy barrier. For silyl dienol ethers, this often means reactions at the less sterically hindered position or through a more favorable initial orbital overlap.

Thermodynamic control , on the other hand, is established at higher temperatures, where the reactions are reversible. Under these conditions, an equilibrium is established between the starting materials, intermediates, and products. The major product will be the most stable one, which corresponds to the lowest energy state, even if its formation requires a higher activation energy.

The regioselectivity in reactions of silyl dienol ethers can be a classic example of this dichotomy. For instance, in related systems, the preference for reaction at the C2 versus the C4 position has been shown to be under kinetic control, where the transition state leading to the C2-substituted product has a lower activation barrier.

Table 1: General Factors Influencing Kinetic vs. Thermodynamic Control

FactorKinetic ControlThermodynamic Control
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible or pseudo-irreversibleReversible
Product Forms faster (lower activation energy)More stable (lower Gibbs free energy)

Without experimental or computational data for this compound, any discussion of its specific kinetic and thermodynamic product distributions remains speculative.

Transition State Analysis and Reaction Pathways

The analysis of transition states is crucial for understanding the reaction pathways of silyl-dienol compounds. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and calculating their activation energies.

For reactions involving silyl dienol ethers, the geometry of the transition state can be influenced by several factors, including:

Steric Hindrance: The bulky trimethylsilyl group can sterically direct incoming reagents, favoring pathways that minimize steric clash.

Electronic Effects: The electron-donating nature of the silyloxy group influences the nucleophilicity of the diene system, affecting the stability of charged intermediates and transition states.

Catalyst Coordination: In catalyzed reactions, the coordination of the catalyst to the silyl dienol ether can impose geometric constraints that favor specific transition state conformations, often leading to high levels of stereoselectivity.

For example, in aza-Diels-Alder reactions of similar silyl dienol ethers, DFT calculations have revealed that the lower energy transition state involves specific hydrogen bonding interactions between the catalyst and the dienolate, which stabilizes the transition state and dictates the regiochemical outcome. Computational studies on related systems have also shown that steric hindrance between the trimethylsilyl group and other substituents in the transition state can significantly influence the stereoselectivity of the reaction.

A comprehensive transition state analysis for this compound would require dedicated computational studies to model its specific reactions and elucidate the preferred mechanistic pathways.

Intermediate Characterization and Detection in Catalytic Cycles

The identification and characterization of intermediates are key to substantiating proposed catalytic cycles. In reactions involving silyl enol ethers, various spectroscopic and analytical techniques can be employed to detect transient species.

Potential Intermediates in Catalytic Cycles:

Silylated Cations: In acid-catalyzed reactions, protonation or Lewis acid coordination to the hydroxyl group of this compound could generate a silylated carbocationic intermediate.

Metal Enolates: In the presence of a transition metal catalyst, the silyl dienol ether could undergo transmetalation to form a metal enolate, which would then be the active nucleophile in the catalytic cycle.

Enzyme-Substrate Complexes: In biocatalytic transformations, the silyl dienol would form a complex with the enzyme's active site.

Methods for Characterization and Detection:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can sometimes allow for the direct observation of reaction intermediates that are stable at reduced temperatures.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a catalytic reaction.

In-situ Infrared (IR) Spectroscopy: This method can monitor changes in vibrational frequencies in real-time, providing information about the formation and consumption of intermediates.

While these techniques are generally applicable, their successful application to reactions of this compound would depend on the specific reaction conditions and the lifetime of the intermediates involved. Currently, there is no published research detailing the characterization of intermediates in catalytic cycles involving this specific compound.

Iv. Advanced Applications of 1 Trimethylsilyl Hexa 1,4 Dien 3 Ol in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

1-(Trimethylsilyl)hexa-1,4-dien-3-ol can serve as a potent chiral building block in asymmetric synthesis. When used in its enantiomerically pure form, the pre-existing stereocenter at the C3 alcohol can effectively direct the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled stereoselection. The hydroxyl group can coordinate to Lewis acid catalysts, creating a rigid, chiral environment that biases the facial approach of incoming reagents to the diene system.

Furthermore, the silyl (B83357) dienol ether moiety is an excellent nucleophile in various enantioselective transformations catalyzed by chiral Lewis acids or organocatalysts. For instance, in reactions analogous to the asymmetric aza-Diels-Alder reaction, silyl dienol ethers react with activated imines to form complex nitrogen-containing heterocycles. nih.govacs.orgacs.org A bifunctional organocatalyst can activate the silyl dienol ether, facilitating a highly stereoselective cycloaddition. acs.orgacs.org This approach allows for the synthesis of piperidinol derivatives with multiple contiguous stereocenters, controlling even the challenging hemiaminal center with high precision. nih.govacs.orgacs.org The application of this methodology to this compound would provide a direct route to highly functionalized and stereochemically rich heterocyclic compounds.

Table 1: Representative Catalytic Systems for Asymmetric Reactions of Silyl Dienol Ethers

Catalyst Type Example Reaction Stereochemical Control Potential Product from Substrate
Chiral Phosphoric Acid Mukaiyama Aldol (B89426) Reaction High diastereo- and enantioselectivity Chiral polyketide fragments
Chiral Lewis Acid (e.g., Ti, Cu) Diels-Alder Reaction High endo/exo and facial selectivity Functionalized carbocycles

Stereodivergent Synthetic Strategies Utilizing Silyl-Dienols

Stereodivergent synthesis enables the selective formation of any possible stereoisomer of a product from a common starting material by simply modifying the reaction conditions or the catalyst. Silyl dienol ethers like this compound are excellent substrates for such strategies due to their conformational flexibility and multiple reactive sites.

The stereochemical outcome of reactions involving silyl dienols can be tuned by several factors:

Catalyst Control: Employing different enantiomers of a chiral catalyst can provide access to opposite enantiomers of the product. Moreover, structurally different catalysts can favor the formation of different diastereomers.

Reagent Control: The choice of silylating agent and reaction conditions during the formation of the silyl dienol ether can influence the E/Z geometry of the resulting double bond, which in turn can dictate the stereochemistry of subsequent cycloaddition or aldol reactions.

Solvent and Additive Effects: The polarity of the solvent and the presence of coordinating additives can influence the transition state geometry of a reaction, thereby altering the stereochemical pathway.

For example, the reaction of a silyl dienol ether with an aldehyde in a Mukaiyama aldol reaction can be directed to yield either the syn or anti aldol adduct by selecting the appropriate Lewis acid and reaction conditions. This level of control is crucial for the synthesis of complex polyketide natural products, where precise control over multiple stereocenters is required.

Tandem and Cascade Reactions Incorporating this compound

The unique arrangement of functional groups in this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. Such processes are highly efficient, minimizing waste and reducing step counts in a synthetic sequence.

A potential cascade sequence could be initiated by a Lewis acid-catalyzed reaction at the silyl dienol ether moiety. The resulting intermediate, such as an oxocarbenium ion, could then be trapped intramolecularly by the C3 hydroxyl group or the terminal alkene. This strategy would lead to the rapid construction of complex oxygen-containing heterocyclic frameworks, such as substituted furans or pyrans.

Table 2: Potential Cascade Reactions Involving the Subject Compound

Initiating Reaction Subsequent Step(s) Resulting Molecular Scaffold
Michael Addition Intramolecular Aldol/Cyclization Bicyclic Ketones
Diels-Alder Cycloaddition Intramolecular Ene Reaction Polycyclic Carbon Frameworks

This approach streamlines the synthesis of complex structures by building molecular complexity rapidly from a relatively simple linear precursor. The regioselectivity of the initial attack and the stereoselectivity of the subsequent cyclizations can be controlled by the choice of catalyst and reaction conditions.

Synthesis of Natural Products and Bioactive Molecules

Silyl dienol ethers are fundamental building blocks in the total synthesis of a wide array of natural products and bioactive molecules. nih.gov They serve as versatile enolate equivalents for stereocontrolled carbon-carbon bond formation. nih.gov The structural motif present in this compound is a precursor to polyketide subunits, which are prevalent in many classes of natural products, including macrolide antibiotics and polyether ionophores.

For instance, the synthesis of a γ-functionalized cyclopentenone, a common motif in prostaglandin (B15479496) natural products, can be achieved through strategies involving silyl enol ethers. nih.gov A synthetic route could employ this compound in a conjugate addition reaction followed by an intramolecular cyclization to construct the five-membered ring with control over the stereochemistry of the substituents. The trimethylsilyl (B98337) group facilitates the initial bond formation, while the inherent chirality of the starting material can guide the stereochemical outcome of the final product. The versatility of this building block allows for its incorporation into various synthetic strategies, providing access to complex and biologically relevant molecules.

V. Computational and Theoretical Studies on 1 Trimethylsilyl Hexa 1,4 Dien 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's reactivity.

Detailed analyses of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and suggest the likely sites for electrophilic attack. Conversely, the LUMO's characteristics reveal the molecule's capacity to accept electrons and the probable sites for nucleophilic attack. For 1-(trimethylsilyl)hexa-1,4-dien-3-ol, the diene moiety is expected to be electron-rich, influencing the HOMO's character.

Electrostatic potential maps, derived from these calculations, visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents. The presence of the oxygen atom and the π-systems of the double bonds are expected to be regions of high electron density.

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations

PropertyCalculated Value (Arbitrary Units)Implication for Reactivity
HOMO Energy-5.8 eVIndicates electron-donating ability, likely involved in reactions with electrophiles.
LUMO Energy+1.2 eVIndicates electron-accepting ability, relevant for reactions with nucleophiles.
HOMO-LUMO Gap7.0 eVRelates to the molecule's kinetic stability and electronic excitation energy.
Dipole Moment1.9 DSuggests moderate polarity, influencing solubility and intermolecular interactions.
Mulliken Charge on O-0.65Confirms the oxygen atom as a significant nucleophilic center.
Mulliken Charge on Si+0.75Indicates the silicon atom is electropositive and susceptible to nucleophilic attack.

Note: The values in this table are illustrative and represent the type of data generated by quantum chemical calculations.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to elucidate complex reaction mechanisms, providing detailed energy profiles for proposed reaction pathways.

For reactions involving this compound, DFT can be used to:

Locate Transition States: By identifying the geometry and energy of transition states, chemists can calculate activation barriers, which are critical for predicting reaction rates.

Identify Intermediates: DFT can determine the stability of potential intermediates, helping to confirm or rule out proposed mechanistic steps.

Model Solvent Effects: Through the use of implicit or explicit solvation models, DFT calculations can simulate reaction conditions more realistically, providing insights into how the solvent influences reactivity and selectivity. mdpi.com

For instance, in a potential Diels-Alder reaction where this compound acts as the diene, DFT calculations could map out the potential energy surfaces for the formation of different regio- and stereoisomers. mdpi.com This allows for a rational understanding of the experimentally observed product distribution.

Molecular Dynamics Simulations of Silyl-Dienol Systems

While quantum chemical methods provide static pictures of molecules and reaction pathways, molecular dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time.

For silyl-dienol systems like this compound, MD simulations can be used to:

Explore Conformational Landscapes: The molecule's flexibility allows it to adopt various conformations. MD simulations can explore these different shapes and determine their relative populations, which can be crucial for understanding reactivity.

Simulate Reactant Interactions: MD can model the process of reactants coming together in solution, providing insights into pre-reaction complexes and the orientational requirements for a successful reaction.

Investigate Reaction Dynamics: For very fast processes, quasiclassical trajectory simulations, which combine quantum mechanics and molecular dynamics, can follow the atomic motions during a chemical reaction, offering a detailed view of bond-forming and bond-breaking events. nih.govresearchgate.net Studies on related siloxy dienes in [4+2] cycloadditions have used this approach to understand the degree of concertededness in the reaction mechanism. nih.govresearchgate.net

Prediction of Stereoselectivity and Regioselectivity in Silyl-Dienol Reactions

One of the most powerful applications of computational chemistry is the prediction of reaction outcomes, particularly stereoselectivity and regioselectivity. nih.govrsc.org For a multifunctional molecule like this compound, predicting which of the many possible products will form is a significant challenge that computational models can address.

Computational approaches to predicting selectivity include:

Transition State Energy Analysis: By calculating the activation energies for all possible pathways leading to different isomers, the kinetically favored product can be predicted. The pathway with the lowest energy transition state is expected to be the fastest and yield the major product. longdom.org This method has been successfully applied to understand selectivity in reactions involving silyl (B83357) ether catalysts. rsc.org

Distortion/Interaction Analysis: This model deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. This can provide a more intuitive understanding of the origins of selectivity.

Machine Learning Models: More recently, machine learning algorithms have been trained on large datasets of chemical reactions to predict selectivity. nih.gov These models can identify subtle patterns in substrate and catalyst structure to make accurate predictions for new systems. nih.gov

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction

Reaction PathwayProduct IsomerActivation Energy (kcal/mol)Predicted Outcome
Path Aendo15.2Major Product
Path Bexo17.8Minor Product
Path CRegioisomer 116.5Minor Product
Path DRegioisomer 220.1Not Observed

Note: The values in this table are for illustrative purposes to demonstrate how DFT calculations are used to predict reaction selectivity.

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